Chiral Purity and Stereochemical Identity: D- vs. L-Enantiomer
The specific optical rotation ([α]20/D) provides definitive stereochemical identification, differentiating Boc-D-2-Nal-OH from its L-enantiomer, Boc-L-2-Nal-OH. This value is critical for ensuring the correct chirality in the final peptide product .
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]20/D = -45° (c=1% in ethanol) [1] |
| Comparator Or Baseline | Boc-L-2-Nal-OH (CAS 58438-04-3): [α]20/D = +45° (c=1% in ethanol) [2] |
| Quantified Difference | Opposite sign, a magnitude difference of 90° |
| Conditions | c=1% in ethanol at 20°C |
Why This Matters
This difference unequivocally confirms stereochemical purity and is essential for synthesizing peptides with the intended D-configuration, which can enhance stability against endogenous proteases compared to L-amino acid-containing peptides.
- [1] ChemicalBook. (2026). Boc-3-(2-Naphthyl)-D-alanine CAS 76985-10-9. View Source
- [2] Sigma-Aldrich. (2025). Boc-2-Nal-OH ≥97.0% (HPLC). View Source
